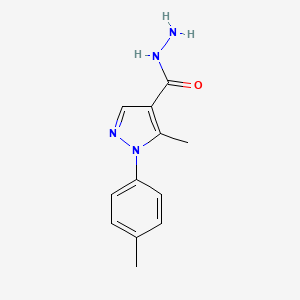

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)16-9(2)11(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDCCJMGQXRSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405354 | |

| Record name | 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-44-7 | |

| Record name | 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

This guide provides a comprehensive overview of the synthetic pathway for 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in pharmaceutical and agrochemical research.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and expert commentary on the synthesis.

Introduction and Strategic Overview

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[1][2] The carbohydrazide functional group is a key pharmacophore that allows for further derivatization to explore and optimize biological activity.

The synthesis of this target molecule is most efficiently achieved through a two-step process, beginning with the construction of the core pyrazole ring system, followed by the functionalization to introduce the carbohydrazide moiety. This strategy leverages well-established and reliable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to a pyrazole-4-carboxylic acid ester as a key intermediate. This ester can be disconnected via the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound.

Caption: Retrosynthetic pathway for the target molecule.

Overall Synthetic Scheme

The forward synthesis, therefore, involves two primary transformations:

-

Step 1: Knorr Pyrazole Synthesis - The reaction of p-tolylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate to form Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate.

-

Step 2: Hydrazinolysis - The conversion of the resulting ethyl ester to the final carbohydrazide product using hydrazine hydrate.

Caption: Overall two-step synthesis of the target carbohydrazide.

Detailed Synthesis Protocols and Mechanistic Insights

Part A: Synthesis of Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a classic and highly reliable method.[2][3] In this specific synthesis, the use of ethyl 2-(ethoxymethylene)-3-oxobutanoate as the 1,3-dicarbonyl equivalent ensures the correct regiochemistry of the final product.

Mechanism: The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of p-tolylhydrazine onto the enol ether carbon of the dicarbonyl compound, followed by elimination of ethanol. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the ketone carbonyl, followed by dehydration, yields the aromatic pyrazole ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylhydrazine (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 equivalents) dropwise at room temperature.

-

Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water and extract the product with a suitable organic solvent, such as ethyl acetate.[4]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Expert Insights:

-

Choice of Reactants: The ethoxymethylene group on the β-ketoester acts as a protecting group for the formyl group and directs the cyclization to afford the desired 4-carboxylate isomer. Direct use of a β-keto-aldehyde would be less stable.

-

Catalyst: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

-

Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions.

Part B: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a straightforward nucleophilic acyl substitution reaction known as hydrazinolysis.[5][6] Hydrazine hydrate serves as a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester.

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine on the ester carbonyl carbon. This is followed by the elimination of ethanol, driven by the formation of the stable amide-like carbohydrazide linkage.

Experimental Protocol:

-

Dissolve the purified Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine ensures the reaction goes to completion.

-

Reflux the reaction mixture for 4-6 hours. Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product remains in solution, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.

Caption: Workflow for the hydrazinolysis of the pyrazole ester.

Expert Insights:

-

Excess Hydrazine: Using an excess of hydrazine hydrate is crucial to drive the equilibrium towards the product and to minimize the formation of di-acylated hydrazine byproducts.[5]

-

Reaction Time: The reaction time can vary depending on the reactivity of the ester. It is essential to monitor the reaction by TLC to avoid prolonged heating which might lead to side reactions.

-

Purification: Recrystallization is typically sufficient to obtain a high-purity product, as the starting ester and the final hydrazide have significantly different solubilities.

Data Summary

The following table summarizes the key physical and reaction data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Ethyl 5-methyl-1-p-tolyl-1H-pyrazole-4-carboxylate | C14H16N2O2 | 244.29 | ~70-75 | 80-90 |

| This compound | C12H14N4O | 230.27 | 134-142[1] | 85-95 |

Conclusion

The synthesis of this compound is a robust and efficient two-step process that utilizes fundamental and well-understood organic reactions. By following the detailed protocols and considering the expert insights provided in this guide, researchers can reliably produce this valuable compound for further investigation in medicinal and agricultural chemistry. The self-validating nature of these protocols, based on established chemical principles, ensures a high degree of success and product purity.

References

-

Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

-

Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of pyrazoles via electrophilic cyclization. PubMed. Available at: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

-

Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

-

How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). ResearchGate. Available at: [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest. ResearchGate. Available at: [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. National Institutes of Health. Available at: [Link]

-

Reaction Chemistry & Engineering. RSC Publishing. Available at: [Link]

- Preparation method of hydrazide compound. Google Patents.

-

Synthesis of Biologically Active Compounds Based on 2-Arylhydrazono-3-Oxo Esters. AIP Publishing. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

- Preparation method for edaravone. Google Patents.

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

-

Regular Article. Organic Chemistry Research. Available at: [Link]

-

N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. National Institutes of Health. Available at: [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. National Institutes of Health. Available at: [Link]

-

-

Organic Syntheses Procedure. Available at: [Link]

-

-

Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry. Available at: [Link]

-

[Reaction of ethyl acetoacetate with the hydrazides of some phenoxyacetic acids]. PubMed. Available at: [Link]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Available at: [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

-

Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbohydrazide

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on closely related pyrazole carbohydrazide derivatives to project its likely characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the systematic evaluation of its key physicochemical parameters, including solubility, lipophilicity (LogP), acid dissociation constant (pKa), melting point, and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and similar novel chemical entities.

Introduction and Molecular Overview

This compound belongs to the pyrazole class of heterocyclic compounds, which are a significant scaffold in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The carbohydrazide moiety (-CONHNH2) is also a key functional group in many pharmacologically active agents, known for its ability to form various derivatives and its role in coordinating with metal ions.[4] The combination of the pyrazole core, a tolyl substituent at the N1 position, a methyl group at C5, and a carbohydrazide group at C4 suggests a molecule with a rich chemical profile and potential for further functionalization.

The structure of this compound combines a rigid aromatic pyrazole ring with the more flexible carbohydrazide side chain. The tolyl group will contribute to the molecule's lipophilicity, while the carbohydrazide group will provide sites for hydrogen bonding and potential ionization. Understanding the interplay of these structural features is crucial for predicting its behavior in biological systems and for designing formulation strategies.

Molecular Identity:

| Property | Value | Source |

| IUPAC Name | 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | [1] |

| Synonyms | 5-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid hydrazide | [1] |

| CAS Number | 618092-44-7 | [1] |

| Molecular Formula | C12H14N4O | [1] |

| Molecular Weight | 230.27 g/mol | [1] |

Projected Physicochemical Properties and Their Significance

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following sections discuss the expected properties of this compound based on the characteristics of similar pyrazole derivatives and provide standardized protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. For pyrazole derivatives, melting points can vary widely depending on the substituents and their ability to form intermolecular interactions such as hydrogen bonds and π-π stacking.[5]

-

Projected Value: A melting point in the range of 134-142 °C has been reported for this compound.[1] This relatively high melting point suggests a stable crystalline solid at room temperature.

-

Experimental Protocol: Capillary Melting Point Determination

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

-

Solubility

Solubility, particularly aqueous solubility, is a critical factor for drug absorption and distribution. The solubility of pyrazole derivatives is influenced by the balance between the lipophilic and hydrophilic portions of the molecule.[6][7] The tolyl and methyl groups on the pyrazole ring are expected to decrease aqueous solubility, while the carbohydrazide group may enhance it through hydrogen bonding with water.

-

Projected Solubility Profile: It is anticipated that this compound will exhibit low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF.[6][7]

-

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Add an excess amount of the solid compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with hydrophobic pockets of proteins. The LogP is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (e.g., n-octanol) to its concentration in an aqueous solvent at equilibrium.

-

Projected LogP: Given the presence of the tolyl and methyl groups, the LogP value is expected to be positive, indicating a lipophilic character.[8] For comparison, the parent pyrazole has a LogP of 0.26.[9] The addition of the tolyl and methyl groups will significantly increase this value.

-

Experimental Protocol: RP-HPLC Method for LogP Determination

-

Prepare a series of reference compounds with known LogP values that bracket the expected LogP of the test compound.

-

Use a reversed-phase HPLC system with a C18 column.

-

The mobile phase should be a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, run under isocratic conditions.

-

Inject the test compound and the reference compounds individually and record their retention times.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.

-

Plot the log(k') of the reference compounds against their known LogP values.

-

Determine the LogP of the test compound by interpolating its log(k') value on the calibration curve.

-

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The pyrazole ring itself is weakly basic, with a pKa of approximately 2.5 for the protonated form.[10] The carbohydrazide moiety has both acidic (N-H) and basic (NH2) protons. The basicity of the terminal amino group is expected to be the most significant contributor to the pKa in the physiological pH range.

-

Projected pKa: The terminal NH2 group of the hydrazide is expected to have a pKa in the range of 2-4, similar to other acylhydrazides. The pyrazole ring nitrogens are less basic due to the electron-withdrawing effect of the adjacent carbonyl group.

-

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Use a calibrated pH meter with a suitable electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

For compounds with low aqueous solubility, co-solvents can be used, and the apparent pKa can be determined.

-

Chemical Stability

Understanding the chemical stability of a compound is essential for its storage, formulation, and in vivo fate. Hydrazide and hydrazone moieties can be susceptible to hydrolysis, particularly under acidic or basic conditions.[11][12]

-

Projected Stability: The carbohydrazide group may undergo hydrolysis to the corresponding carboxylic acid and hydrazine, especially at non-neutral pH. The stability is generally higher near neutral pH.[11][12] The pyrazole ring itself is generally stable to oxidation and reduction.[3]

-

Experimental Protocol: pH-Rate Profile for Hydrolytic Stability

-

Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 5, 7.4, and 9).

-

Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Spike the stock solution into each buffer to a final concentration suitable for analytical detection, ensuring the organic solvent concentration is low (e.g., <1%).

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At various time points, withdraw aliquots and quench the reaction if necessary (e.g., by adding an equal volume of cold organic solvent).

-

Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining parent compound.

-

Plot the natural logarithm of the concentration versus time for each pH. The slope of this line gives the pseudo-first-order rate constant (k) for degradation.

-

A plot of log(k) versus pH provides the pH-rate profile.

-

Spectroscopic and Structural Characterization

While specific spectra for this compound are not widely published, this section outlines the expected spectroscopic features and the methods for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the tolyl group and the pyrazole ring, a singlet for the C5-methyl group, a singlet for the tolyl-methyl group, and broad signals for the N-H protons of the carbohydrazide, which are exchangeable with D₂O.

-

¹³C NMR: Signals for the aromatic carbons of the pyrazole and tolyl rings, the methyl carbons, and a characteristic downfield signal for the carbonyl carbon of the carbohydrazide group are expected.

Infrared (IR) Spectroscopy

Key expected IR absorption bands include N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations for the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns would likely involve cleavage of the carbohydrazide side chain.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.[13][14] This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable crystals for X-ray analysis would be a key step in the full characterization of this molecule.

Synthesis and Potential Applications

Synthesis

The synthesis of this compound would likely follow established methods for the synthesis of pyrazole derivatives.[15] A common route involves the condensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations to introduce the carbohydrazide moiety.

Caption: A plausible synthetic workflow for this compound.

Potential Applications

Given the known biological activities of pyrazole and carbohydrazide derivatives, this compound is a candidate for investigation in several areas:

-

Pharmaceutical Development: As a scaffold for the synthesis of novel anti-inflammatory, analgesic, antimicrobial, or anticancer agents.[1]

-

Agrochemical Research: For its potential as a pesticide, herbicide, or plant growth regulator.[1]

-

Material Science: As a building block for polymers or as a ligand for the synthesis of coordination compounds with interesting magnetic or catalytic properties.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure incorporating a biologically active pyrazole core and a versatile carbohydrazide functional group. While detailed experimental characterization is not yet widely available, this guide provides a robust framework for its investigation. By applying the standardized protocols outlined herein, researchers can systematically elucidate its physicochemical properties, which is a critical step in unlocking its full potential in drug discovery, agrochemical development, and material science. The projected properties suggest a lipophilic, crystalline solid with low aqueous solubility, and the provided methodologies offer a clear path for the validation of these characteristics.

References

-

Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

-

ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved January 17, 2026, from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317–324. [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved January 17, 2026, from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved January 17, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

-

PubChem. (n.d.). 1H-pyrazole. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Retrieved January 17, 2026, from [Link]

-

Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(12), 5891-5897. [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3485. [Link]

-

PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 15, 27894. [Link]

-

Scientific Research Publishing. (2016). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 6, 15-26. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijnrd.org [ijnrd.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide: A Scaffold of Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide (CAS Number: 618092-44-7) is a heterocyclic compound that has garnered interest within the scientific community due to its promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential biological activities based on the well-established pharmacology of the pyrazole and carbohydrazide moieties. While specific experimental data for this particular analogue is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential. We will delve into the rationale behind its design, potential mechanisms of action, and provide a framework for its synthesis and characterization.

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This five-membered heterocyclic ring system is valued for its metabolic stability and its ability to act as a versatile scaffold for introducing diverse functional groups. The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring further enhances its potential for drug development. The hydrazide group is a key pharmacophore known to contribute to a range of biological effects and serves as a crucial building block for the synthesis of more complex heterocyclic systems.[1]

The combination of the pyrazole ring and the carbohydrazide functional group in this compound suggests a molecule with significant potential for biological activity. The tolyl group at the 1-position and the methyl group at the 5-position can influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its efficacy and selectivity. This guide will explore the untapped potential of this specific molecule, drawing on the rich history and established knowledge of its constituent chemical motifs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 618092-44-7 | Chem-Impex[3] |

| Molecular Formula | C₁₂H₁₄N₄O | Chem-Impex[3] |

| Molecular Weight | 230.27 g/mol | Chem-Impex[3] |

| Appearance | White crystalline powder | Chem-Impex[3] |

| Melting Point | 134-142 °C | Chem-Impex[3] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[3] |

| Storage Conditions | 0-8 °C | Chem-Impex[3] |

Synthesis and Characterization: A Proposed Pathway

The following proposed workflow outlines a logical synthetic pathway starting from commercially available precursors.

Figure 1: Proposed workflow for the synthesis and characterization of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization for optimal yield and purity.

Step 1: Synthesis of Ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate

-

To a solution of p-tolylhydrazine (1.0 eq) in absolute ethanol, add ethyl 2-cyano-3-oxobutanoate (1.0 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pyrazole ester intermediate.

Step 2: Synthesis of this compound

-

The synthesized ethyl 5-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate (1.0 eq) is dissolved in absolute ethanol.

-

Hydrazine hydrate (excess, e.g., 5-10 eq) is added to the solution.

-

The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The collected solid is washed with cold ethanol and dried under vacuum to yield the final product, this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the carbohydrazide moiety.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is scarce, the extensive research on related pyrazole-carbohydrazide derivatives allows for informed hypotheses regarding its potential therapeutic applications.[1][2]

Anti-inflammatory and Analgesic Potential

Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic activities, with some acting as selective COX-2 inhibitors.[4] The mechanism often involves the inhibition of prostaglandin synthesis. The structural features of this compound are consistent with those of other known anti-inflammatory pyrazoles.

Antimicrobial Activity

The pyrazole-carbohydrazide scaffold has been explored for the development of novel antimicrobial agents.[1][5] These compounds can exert their effects through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Several pyrazole-carbohydrazide derivatives have demonstrated promising anticancer activity against various cancer cell lines.[5][6] Potential mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in tumor growth and progression.

Figure 2: Potential biological activities and associated mechanisms of action.

Future Directions and Research Opportunities

This compound represents a promising yet underexplored molecule. The following are key areas for future research:

-

Definitive Synthesis and Characterization: A peer-reviewed, optimized synthesis protocol and comprehensive spectroscopic data are needed to facilitate further research.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets to identify its primary activities, including assays for anti-inflammatory, antimicrobial, and anticancer effects.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective compounds.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profile.

Conclusion

This compound is a molecule of significant interest, built upon a scaffold with a proven track record in medicinal chemistry. While specific data on this compound is limited, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic pathway and the discussion of its potential biological activities offer a roadmap for future studies. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. Available from: [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 28(2), 735. Available from: [Link]

-

Bousquet, P., El-Azzouzi, H., & Al-Soud, Y. A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1376. Available from: [Link]

-

ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

-

Chandra, T., Garg, N., & Sridevi, C. (2018). N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. IUCrData, 3(11), x181609. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

de Oliveira, R. B., & da Silva, A. D. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4966. Available from: [Link]

-

The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(83), 52693-52701. Available from: [Link]

-

Pathak, V., & Kumar, A. (2016). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 6(04), 167-177. Available from: [Link]

-

Janeba, Z., & Novotná, E. (2019). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 24(18), 3244. Available from: [Link]

-

Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British journal of clinical pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. Available from: [Link]

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. Available from: [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyrazole Carbohydrazide Derivatives

Preamble: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus and the carbohydrazide moiety represent two independently validated pharmacophores, each conferring a unique set of physicochemical properties that are highly desirable for drug-like molecules.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] Their structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make them a versatile scaffold.[4]

The carbohydrazide functional group (-NHNHCO-), on the other hand, is a crucial building block in synthesizing various heterocyclic systems and acts as a potent hydrogen-bonding donor and acceptor.[1] This moiety is recognized for its role in coordinating with metallic ions in enzymes and its ability to form stable hydrazone linkages, which are often key to biological activity.[5]

The strategic fusion of these two scaffolds into pyrazole carbohydrazide derivatives has yielded a class of compounds with a remarkably broad and potent spectrum of biological activities.[1] This guide provides an in-depth technical exploration of these derivatives, focusing on their synthesis, key biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for therapeutic innovation.

Core Synthesis Strategy: A Self-Validating Protocol

The primary route to pyrazole carbohydrazides involves the nucleophilic attack of hydrazine hydrate on an activated carboxylic acid derivative of a pyrazole core, typically an ester or an oxazinone. The choice of the pyrazolo[3,4-d][1][6]oxazin-4-one precursor is often superior as it provides high yields (70-90%) and avoids side reactions sometimes observed with ethyl ester precursors, where the benzoyl moiety can be lost.[7]

Experimental Protocol: Synthesis of 1-Phenyl-5-benzamido-1H-pyrazole-4-carbohydrazide

This protocol describes a reliable and reproducible method for synthesizing a representative pyrazole carbohydrazide derivative.

Causality Statement: The use of pyrazolo-oxazinone as a starting material is a deliberate choice to enhance reaction efficiency and yield. Hydrazine hydrate serves as a potent nucleophile that opens the oxazinone ring to form the desired carbohydrazide.

Methodology:

-

Precursor Synthesis: Prepare the 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one precursor according to established literature methods.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the pyrazolo-oxazinone derivative (10 mmol) in ethanol (50 mL).

-

Hydrazine Addition: Add hydrazine hydrate (50 mmol, 5 molar equivalents) to the suspension. The excess hydrazine ensures the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted hydrazine. Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol/water to obtain the pure pyrazole carbohydrazide.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show characteristic peaks for N-H and C=O stretching of the hydrazide group.

Synthesis Workflow Diagram

Caption: General synthetic routes to pyrazole carbohydrazide derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

Pyrazole carbohydrazide derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including lung (A549, H460), breast (MCF-7), and liver (HepG2).[2][8][9] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of crucial cell cycle kinases, or disruption of microtubule dynamics.[1][8][10]

Mechanism of Action: Apoptosis Induction and Tubulin Polymerization Inhibition

A key anticancer mechanism for this class of compounds is the induction of programmed cell death (apoptosis). Salicylaldehyde-pyrazole-carbohydrazide derivatives, for instance, have been shown to be potent growth inhibitors of A549 lung cancer cells by triggering apoptosis.[1] More recently, a series of indole-containing pyrazole-carbohydrazides were designed as tubulin polymerization inhibitors.[10] By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to mitotic arrest and subsequent cell death.[10]

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the hydrazide moiety.

-

Substitution at Pyrazole C3/C5: The position of the carbohydrazide moiety is critical. Derivatives with the carbohydrazide at the C-3 or C-5 position of the pyrazole ring often exhibit significant antitumor activity.[1]

-

Hydrazone Formation: Condensation of the terminal hydrazide nitrogen with various aldehydes to form N'-arylidene-carbohydrazide derivatives can dramatically enhance cytotoxicity. For example, an N'-arylidene derivative of 5-phenyl-1H-pyrazole-3-carbohydrazide showed an IC50 value of 0.15 µM against the H460 lung cancer cell line.[8]

-

Aryl Substituents: The nature of the aryl groups attached to the pyrazole ring and the hydrazone moiety significantly influences activity. Electron-withdrawing or donating groups can modulate the compound's ability to interact with its biological target.

SAR Logic Diagram

Caption: Key SAR insights for the anticancer activity of pyrazole carbohydrazides.

Quantitative Data: Anticancer Potency

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide | H460 (Lung) | 0.15 | [8] |

| Indole-pyrazole-carbohydrazide (Compound A18 ) | A549 (Lung) | 0.031 | [10] |

| Pyrazole-linked Indole (Compound 33 ) | CDK2 (Kinase) | 0.074 | [8] |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent Activity | [2][11] |

| Salicylaldehyde-pyrazole-carbohydrazide | A549 (Lung) | Potent Growth Inhibition | [1] |

Antimicrobial Activity: A Broad-Spectrum Response

The carbohydrazide moiety and the pyrazole nucleus are both independently known to be present in various antimicrobial agents.[1][12] Their combination in pyrazole carbohydrazide derivatives has led to the discovery of compounds with significant activity against a wide range of bacteria and fungi.[13][14]

Mechanism and SAR

The antimicrobial potential is strongly influenced by the substituents on the phenyl ring of the pyrazole core and the nature of the group attached to the hydrazide.[1] The carbohydrazide group is crucial for determining the potency and spectrum of activity. For instance, certain 1H-pyrazole-4-carbohydrazide derivatives have shown promising leishmanicidal activity against L. amazonensis.[1]

-

Key Moieties: The presence of moieties like 1H-indole-2-yl connected to the carbohydrazide function can confer potent antimicrobial properties.[1]

-

Lipophilicity: The overall lipophilicity of the molecule, modulated by various substituents, plays a critical role in its ability to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)

Causality Statement: The disc diffusion method is a standard, validated preliminary assay to qualitatively assess the antimicrobial activity of new chemical entities. The diameter of the zone of inhibition provides a direct, visual measure of the compound's ability to halt microbial growth.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions and allow them to solidify in sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the synthesized pyrazole carbohydrazide derivative (e.g., 100 µ g/disc ). A solvent control disc (e.g., DMSO) and a standard antibiotic disc (e.g., Ciprofloxacin) must be included.

-

Incubation: Place the discs on the inoculated agar surface and gently press to ensure contact. Incubate the plates at 37°C for 24 hours.

-

Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class/Number | Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative (3 ) | E. coli | 0.25 | [15] |

| Pyrazole Derivative (4 ) | S. epidermidis | 0.25 | [15] |

| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide | Bacillus subtilis | Potent Activity | [14] |

Anti-inflammatory and Anticonvulsant Activities

Anti-inflammatory Effects

The pyrazole scaffold is famously associated with anti-inflammatory drugs like Celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[16] Pyrazole carbohydrazide derivatives have also been investigated for this property. The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema assay, a classic model for acute inflammation.[1] Certain derivatives have shown effective anti-inflammatory activity in this test, suggesting potential COX inhibition or modulation of other inflammatory mediators.[1][17]

Anticonvulsant Properties

The pyrazole ring can be considered a cyclic hydrazine moiety, a class of compounds historically linked to monoamine oxidase (MAO) inhibition, which can influence neurotransmitter levels and neuronal excitability.[18] This has prompted the evaluation of pyrazole derivatives, including those with carbohydrazide functions, as anticonvulsant agents.[19][20]

Evaluation Model: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are standard preclinical tests.[20] Compounds that show protection in these models are considered promising candidates for controlling seizures. Several pyrazolone and pyrazole derivatives have demonstrated remarkable protective effects against chemically induced seizures, with potencies sometimes comparable to standard drugs like phenobarbital.[19][21]

Conclusion and Future Directions

The amalgamation of the pyrazole core with a carbohydrazide linker has created a powerful and versatile scaffold in medicinal chemistry. The derivatives exhibit a wide array of biological activities, most notably as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][19] The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for fine-tuning of their pharmacological profiles.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives with promising activity but undefined mechanisms.

-

Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to enhance their in vivo efficacy and safety.

-

Multi-Target Drug Design: Leveraging the broad-spectrum activity to design single molecules that can address complex diseases involving multiple pathological pathways, such as cancer and inflammation.[22]

This guide has outlined the foundational knowledge and experimental frameworks necessary for professionals in the field to explore and exploit the rich therapeutic potential of pyrazole carbohydrazide derivatives.

References

-

Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

-

Cirrincione, G., Almerico, A. M., Dattolo, G., & Aiello, E. (1993). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Journal of Heterocyclic Chemistry, 30(3), 643-646. [Link]

-

de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(11), 1103. [Link]

-

Rostom, S. A., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Bioorganic & Medicinal Chemistry, 17(2), 882-895. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

-

Sanna, C., et al. (2017). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 22(12), 2095. [Link]

-

Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5364. [Link]

-

Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Journal of Inflammation Research, 15, 5327-5351. [Link]

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials. Springer, Singapore. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Request PDF. [Link]

-

Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Vijaya Kumar, P., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 81(10), 1133-1142. [Link]

-

Europe PMC. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Europe PMC. [Link]

-

ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2. [Link]

-

ResearchGate. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. [Link]

-

Wang, C., et al. (2023). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Development Research, 84(1), 110-120. [Link]

-

SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Chimenti, F., et al. (2009). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 16(20), 2533-2567. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Al-Masoudi, W. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2298. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Advanced Journal of Chemistry-Section B. (2024). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. Advanced Journal of Chemistry-Section B. [Link]

-

ResearchGate. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Sahu, J. K., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets, 20(4), 376-384. [Link]

-

ResearchGate. (n.d.). Anticonvulsant effect of compounds 7 (a–h). [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. srrjournals.com [srrjournals.com]

- 10. Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 12. orientjchem.org [orientjchem.org]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. meddocsonline.org [meddocsonline.org]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 22. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide: A Technical Guide to Target Identification and Validation

Abstract

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of pharmacologically active agents.[1][2] This technical guide delves into the therapeutic promise of a specific derivative, 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide, outlining a strategic approach for researchers, scientists, and drug development professionals to identify and validate its potential therapeutic targets. By synthesizing data from the broader class of pyrazole-carbohydrazide derivatives, this document proposes a logical framework for investigating its mechanism of action, with a primary focus on its inferred anti-inflammatory, kinase inhibitory, and antimicrobial activities. Detailed experimental protocols and workflows are provided to empower research teams in their exploration of this promising compound.

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design, renowned for its diverse biological activities.[1][2] Marketed drugs such as the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant underscore the therapeutic versatility of pyrazole-containing compounds.[2][3] The carbohydrazide moiety is also a significant pharmacophore, known to be a crucial building block in the synthesis of various heterocyclic compounds with notable biological activities.[4]

The subject of this guide, this compound (CAS No. 618092-44-7), is a compound that combines these two key pharmacophores.[5] While extensive research on this specific molecule is emerging, the well-documented activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.[5] This guide will, therefore, focus on the most probable therapeutic avenues for this compound based on a comprehensive analysis of the pyrazole-carbohydrazide class of molecules.

Inferred Therapeutic Areas and Potential Molecular Targets

Based on the extensive literature on pyrazole derivatives, three primary areas of therapeutic potential for this compound are proposed: inflammation, oncology, and infectious diseases.

Anti-Inflammatory Activity

Pyrazole derivatives are widely recognized for their potent anti-inflammatory properties.[1][6][7] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), like Celecoxib, function as selective COX-2 inhibitors.[1][3] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.

-

Lipoxygenase (LOX): Some pyrazole derivatives exhibit inhibitory activity against lipoxygenases, enzymes that produce leukotrienes, another class of inflammatory mediators.[1]

-

Cytokine Modulation: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Kinase Inhibition in Oncology

The pyrazole scaffold is a frequent component of kinase inhibitors used in cancer therapy.[8][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Potential Targets:

-

Tyrosine Kinases (e.g., EGFR, VEGFR-2): Fused pyrazole systems have shown promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[10]

-

Serine/Threonine Kinases (e.g., Akt, Aurora Kinases, PI3K): Pyrazole derivatives have been reported as inhibitors of various serine/threonine kinases involved in cell cycle regulation, survival, and proliferation.[8][11]

-

Janus Kinases (JAKs): The pyrazole ring is a key structural feature in several approved JAK inhibitors, such as Ruxolitinib, which are used in the treatment of myelofibrosis and other cancers.[12]

Antimicrobial Activity

A significant body of research highlights the antibacterial and antifungal properties of pyrazole-carbohydrazide derivatives.[3][13][14]

Potential Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are common targets for antimicrobial agents.

-

Fungal Ergosterol Biosynthesis: Inhibition of enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes, is a common mechanism of antifungal drugs.

-

Microbial Metabolic Enzymes: Targeting key enzymes in microbial metabolic pathways can disrupt their growth and survival.

Strategic Framework for Target Validation

A systematic and multi-faceted approach is essential for the robust identification and validation of the therapeutic targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. asianpubs.org [asianpubs.org]

The Structure-Activity Relationship of Pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have led to the development of numerous clinically successful drugs.[2] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, including oncology, inflammation, and infectious diseases. We will delve into the intricate molecular interactions that govern their pharmacological effects, supported by detailed experimental protocols, quantitative data, and visualizations of key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the discovery and optimization of novel pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is considered a "privileged scaffold" due to its ability to interact with multiple biological targets with high affinity.[3] Its unique electronic properties and the presence of two nitrogen atoms allow for a variety of intermolecular interactions, including hydrogen bonding, metal chelation, and π-π stacking. Furthermore, the pyrazole ring is metabolically stable and can be readily functionalized at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Several FDA-approved drugs incorporate the pyrazole motif, highlighting its therapeutic significance. Notable examples include:

-

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.

-

Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction.[1]

-

Rimonabant: A cannabinoid receptor 1 (CB1) antagonist formerly used as an anti-obesity agent.[5]

-

Crizotinib: A multi-targeted tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.[6]

Structure-Activity Relationships of Pyrazole Derivatives in Oncology

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[6][7] The SAR of these compounds is highly dependent on the substitution pattern around the pyrazole core.

Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] Pyrazole derivatives have been successfully developed as potent inhibitors of several kinase families.

2.1.1. Aurora Kinases

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Several pyrazole-based compounds have been identified as potent Aurora kinase inhibitors.[9]

-

Key SAR Insights:

-

Substitution at the N1 position of the pyrazole ring with a bulky group, such as a substituted phenyl ring, is often crucial for potent activity.

-

The presence of a hydrogen bond donor/acceptor at the C3 or C5 position can enhance binding to the kinase hinge region.

-

Hydrophobic substituents at the C4 position can occupy a hydrophobic pocket in the active site, increasing potency and selectivity.[10]

-

2.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade plays a central role in cell proliferation, differentiation, and survival.[11] Pyrazole-based inhibitors have been developed to target key kinases in this pathway, such as p38 MAPK and ERK.[11][12]

-

Key SAR Insights for p38 MAPK Inhibitors:

-

A diaryl urea moiety is a common feature, with one aryl group attached to the pyrazole nitrogen.

-

The urea functionality forms critical hydrogen bonds with the kinase hinge region.[12]

-

Substituents on the second aryl ring can be modified to improve potency and selectivity.

-

2.1.3. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical survival pathway that is frequently hyperactivated in cancer.[13][14] Pyrazole derivatives have been investigated as inhibitors of PI3K and Akt.[4]

-

Key SAR Insights for PI3K Inhibitors:

-

The pyrazole core can act as a scaffold to position key pharmacophoric elements that interact with the ATP-binding site of PI3K.

-

The introduction of specific substituents can confer isoform selectivity.[15]

-

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Pyrazole Derivatives

Caption: Pyrazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Quantitative SAR (QSAR) and Anticancer Activity

QSAR studies have been instrumental in elucidating the relationship between the physicochemical properties of pyrazole derivatives and their anticancer activity.[16][17] These studies have identified key molecular descriptors that correlate with cytotoxicity against various cancer cell lines.

Table 1: Representative Anticancer Pyrazole Derivatives and their IC50 Values

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | EGFR | 2.89 | [4] |

| Compound B | HepG2 (Liver) | CDK2 | 10.05 | [4] |

| Compound C | HCT116 (Colon) | Tubulin | 0.00025 | [4] |

| Compound D | MCF-7 (Breast) | PI3K | 0.25 | [4] |

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[1][5][10][18]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[18]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18]

-